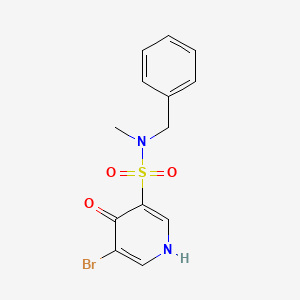

N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C13H13BrN2O3S |

|---|---|

Molecular Weight |

357.22 g/mol |

IUPAC Name |

N-benzyl-5-bromo-N-methyl-4-oxo-1H-pyridine-3-sulfonamide |

InChI |

InChI=1S/C13H13BrN2O3S/c1-16(9-10-5-3-2-4-6-10)20(18,19)12-8-15-7-11(14)13(12)17/h2-8H,9H2,1H3,(H,15,17) |

InChI Key |

STYMILWPRHLWIS-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CNC=C(C2=O)Br |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Bromination

The bromine atom at position 5 of the pyridine ring is introduced via electrophilic aromatic substitution. The hydroxy group at position 4 activates the ring, directing electrophiles to the ortho (position 5) and para (position 3) positions. Using molecular bromine (Br₂) in the presence of a Lewis acid like FeBr₃ facilitates this transformation. For example, treating 4-hydroxypyridine with Br₂ (1.1 equiv) in dichloromethane at 0°C yields 5-bromo-4-hydroxypyridine as the major product.

Key Considerations :

-

Regioselectivity : The hydroxy group’s directing effect ensures preferential bromination at position 5, though minor para-substitution (position 3) may occur.

-

Protection-Deprotection : To prevent side reactions, the hydroxy group may be protected as a benzyl ether prior to bromination. Subsequent deprotection with hydrogenolysis restores the hydroxyl functionality.

Sulfonation and Sulfonyl Chloride Formation

Sulfonation at Position 3

Sulfonation of 5-bromo-4-hydroxypyridine is achieved using chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction proceeds via electrophilic substitution, with the electron-rich pyridine ring facilitating sulfonic acid group incorporation at position 3. This step yields 5-bromo-4-hydroxy-3-sulfonic acid pyridine.

Reaction Conditions :

-

Temperature : 0–5°C to minimize over-sulfonation.

-

Solvent : Excess chlorosulfonic acid acts as both reagent and solvent.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the corresponding sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For instance, treating 5-bromo-4-hydroxy-3-sulfonic acid pyridine with PCl₅ (2.5 equiv) in dichloromethane at reflux for 4 hours affords 5-bromo-4-hydroxy-3-sulfonyl chloride pyridine in 75–85% yield.

Purification :

-

The sulfonyl chloride is isolated via vacuum distillation or recrystallization from hexane.

Amidation with N-Benzyl-N-methylamine

Nucleophilic Substitution

The sulfonyl chloride reacts with N-benzyl-N-methylamine in a two-step process:

-

Formation of the Sulfonamide Bond : The amine nucleophile attacks the electrophilic sulfur atom, displacing chloride.

-

Acid Scavenging : A base like triethylamine (TEA) or pyridine neutralizes HCl, driving the reaction to completion.

Procedure :

-

Combine 5-bromo-4-hydroxy-3-sulfonyl chloride pyridine (1.0 equiv) with N-benzyl-N-methylamine (1.2 equiv) in anhydrous THF.

-

Add TEA (1.5 equiv) dropwise at 0°C, then warm to room temperature and stir for 12 hours.

-

Extract the product with ethyl acetate, wash with brine, and purify via column chromatography (SiO₂, 20% EtOAc/hexane).

Yield : 60–70% after purification.

Alternative Synthetic Routes

Radical Bromination with N-Bromosuccinimide (NBS)

While NBS is typically used for allylic bromination, it can brominate activated pyridine derivatives under radical conditions. For example, irradiating 4-hydroxy-3-sulfonamide pyridine with NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride introduces bromine at position 5.

Limitations :

-

Requires a methyl or methylene group adjacent to the target position for effective H-abstraction.

-

Lower regioselectivity compared to electrophilic bromination.

Directed Ortho Metalation (DoM)

A lithiation-bromination sequence enables precise bromine placement. Protecting the hydroxy group as a silyl ether (e.g., TBS) allows directed metalation at position 5 using lithium diisopropylamide (LDA). Subsequent quenching with Br₂ or NBS furnishes the brominated intermediate.

Advantages :

-

High regiocontrol.

-

Compatible with sensitive functional groups.

Optimization and Scalability

Solvent and Temperature Effects

-

Bromination : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance electrophilic substitution rates.

-

Sulfonation : Excess chlorosulfonic acid improves conversion but requires careful temperature control to avoid decomposition.

Catalytic Enhancements

-

Palladium Catalysis : Suzuki-Miyaura coupling could theoretically introduce the bromine post-sulfonamide formation, but this remains unexplored for this substrate.

-

Microwave Assistance : Reducing reaction times for steps like sulfonyl chloride formation (e.g., 30 minutes at 100°C under microwave irradiation).

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : >98% purity under reverse-phase conditions (C18 column, 50% MeCN/H₂O).

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of de-brominated products.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Mechanism of Action

N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, studies have shown that derivatives of sulfonamide compounds can act as inhibitors of protein kinases, which play a crucial role in cancer cell signaling and proliferation .

Case Studies

A recent study demonstrated that sulfonamide derivatives exhibited significant cytotoxic effects on various cancer cell lines, including non-small cell lung cancer and breast cancer cells. The compounds were found to inhibit cell growth and induce apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

Biological Activity

Research has indicated that this compound may possess anti-inflammatory properties. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines and mediators such as TNF-α, IL-6, and COX-2 in lipopolysaccharide-stimulated macrophages .

Mechanisms Involved

The anti-inflammatory activity is believed to be mediated through the inhibition of the NF-κB signaling pathway, which is crucial for the expression of many inflammatory genes. By blocking this pathway, the compound can reduce inflammation and potentially alleviate conditions such as chronic pain and other inflammatory diseases .

TRPM8 Antagonistic Activity

Therapeutic Potential

this compound has been identified as a TRPM8 (transient receptor potential melastatin 8) antagonist. TRPM8 is involved in sensing cold temperatures and menthol, and its dysregulation is linked to various pain conditions, including neuropathic pain .

Research Findings

Studies have shown that sulfonamide compounds with TRPM8 antagonistic activity can provide relief from cold allodynia—a condition where cold stimuli cause pain. This makes them promising candidates for developing new analgesics for neuropathic pain management .

Synthesis and Structural Variations

Chemical Properties

The structural framework of this compound allows for various modifications that can enhance its pharmacological profile. For example, changes in the benzyl group or alterations in the sulfonamide moiety may lead to improved potency or selectivity against specific biological targets .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bromine and hydroxyl groups may also participate in hydrogen bonding and van der Waals interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

- N-Benzyl-5-chloro-4-hydroxy-N-methylpyridine-3-sulfonamide

- N-Benzyl-5-fluoro-4-hydroxy-N-methylpyridine-3-sulfonamide

- N-Benzyl-5-iodo-4-hydroxy-N-methylpyridine-3-sulfonamide

Comparison: N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity.

Biological Activity

N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparisons with related compounds.

Chemical Structure and Properties

- Molecular Formula : C13H14BrN2O3S

- Molecular Weight : 357.22 g/mol

- InChI Key : STYMILWPRHLWIS-UHFFFAOYSA-N

The presence of the bromine atom in the structure influences its reactivity and biological properties. The sulfonamide group is known for its ability to mimic natural substrates, potentially allowing it to inhibit specific enzymes effectively.

This compound acts primarily through:

- Enzyme Inhibition : It interacts with specific molecular targets, inhibiting enzymatic activity by mimicking the structure of natural substrates. This inhibition can block active sites crucial for various biochemical pathways.

- Hydrogen Bonding : The hydroxyl and bromine groups may participate in hydrogen bonding and Van der Waals interactions, enhancing binding affinity to target proteins.

Anticancer Potential

Recent studies have highlighted the anticancer properties of related compounds within the same chemical class. For instance, derivatives based on similar scaffolds have shown promising anti-proliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7d | MCF-7 | 2.93 ± 0.47 |

| 7c | MCF-7 | 7.17 ± 0.94 |

| 12d | A-549 | 13.92 ± 1.21 |

| Doxorubicin | MCF-7 | 4.30 ± 0.84 |

These findings indicate that modifications in substituents can significantly affect the potency of these compounds against cancer cells .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit strong anti-tumor activity, they also show moderate cytotoxic effects on non-tumorigenic cells:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7c | MCF-10A | 91.33 ± 3.51 |

| 7d | MCF-10A | 83.04 ± 4.10 |

This suggests a need for careful evaluation of therapeutic indices when considering these compounds for clinical applications .

Comparative Analysis with Analogous Compounds

The unique properties of this compound can be compared to its analogs:

| Compound Type | Activity Characteristics |

|---|---|

| N-Benzyl-5-chloro-4-hydroxy... | Moderate activity; less potent than brominated analogs |

| N-Benzyl-5-fluoro-4-hydroxy... | Lower lipophilicity; reduced binding affinity |

| N-Benzyl-5-iodo-4-hydroxy... | Increased steric hindrance; variable biological activity |

The bromine derivative often exhibits enhanced reactivity and binding characteristics compared to its chloro and fluoro counterparts, suggesting that the choice of halogen can significantly influence biological outcomes.

Case Studies and Research Findings

- Anticancer Activity Assessment : A study evaluating various derivatives found that those with specific substitutions on the phenyl ring displayed enhanced inhibitory effects against breast (MCF-7) and lung (A-549) cancer cell lines, indicating structure-activity relationships (SAR) that could guide future drug design .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds bind to their targets, revealing critical interactions that contribute to their biological activity. These studies are essential for understanding how modifications can optimize efficacy and reduce side effects .

Q & A

Q. What experimental designs are recommended for investigating the compound’s role in catalytic systems or material science?

- Methodological Answer :

- Coordination Chemistry : Screen metal salts (e.g., Cu²⁺, Zn²⁺) for complexation via UV-Vis titration.

- Thermogravimetric Analysis (TGA) : Assess thermal stability for high-temperature applications.

- Electrochemical Studies : Cyclic voltammetry to evaluate redox activity in non-aqueous electrolytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.